molecular formula C16H16FNO3 B2584359 ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate CAS No. 42835-47-2

ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate

Cat. No. B2584359
CAS RN: 42835-47-2
M. Wt: 289.306
InChI Key: XEGSXHWRENGBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate is a chemical compound used for proteomics research . Its molecular weight is 289.31 .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antiviral Activity

Indole derivatives, which can be synthesized using this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . This makes them useful in the development of new drugs for the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have been used in the development of anticancer drugs . They have shown potential in the treatment of various types of cancer.

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have anti-HIV-1 activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . They can be used in the development of new antimicrobial drugs .

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic activity . This makes them potentially useful in the treatment of diabetes.

Safety and Hazards

The safety data sheet for this compound can be found at Santa Cruz Biotechnology . It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

ethyl 7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-3-21-16(20)13-8-18-9(2)4-5-10-6-11(17)7-12(14(10)18)15(13)19/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGSXHWRENGBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(CCC3=C2C(=CC(=C3)F)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate

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